molecular formula C19H28N2O2 B153081 Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 646055-62-1

Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B153081
CAS No.: 646055-62-1
M. Wt: 316.4 g/mol
InChI Key: LECMSITUHGZUDO-UHFFFAOYSA-N
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Description

Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate is a useful research compound. Its molecular formula is C19H28N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Compound Synthesis: A study demonstrated the reaction of 4,5-diaroyl-1H-pyrrole-2,3-diones with ethyl 3-amino-3-phenylprop-2-enoate, yielding derivatives including ethyl 4-benzoyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates. The crystalline and molecular structures of one such derivative were elucidated through X-ray analysis, highlighting the compound's potential as a precursor for further chemical transformations (Silaichev et al., 2013).
  • Conformational Analysis: Research on spirolactams as pseudopeptides included the synthesis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes. These compounds serve as constrained surrogates for dipeptides, showcasing the relevance of such spiro compounds in mimicking peptide structures for potential therapeutic applications (Fernandez et al., 2002).

Potential Biological Activities

  • Anticonvulsant Agent Studies: The structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was explored for their potential as anticonvulsant agents. This study provided insights into the physicochemical properties and molecular interactions that could inform the development of new therapeutic compounds (Lazić et al., 2017).

Chemical Synthesis Methodologies

  • Methodological Advancements: Improved synthesis methods for diazaspiro[4.4] nonane compounds were reported, offering higher efficiency and better yields. These methodologies are crucial for the preparation of spirocyclic compounds for further research and application in drug development (Ji Zhiqin, 2004).

Properties

IUPAC Name

tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-13-11-19(15-20)10-7-12-21(19)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECMSITUHGZUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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